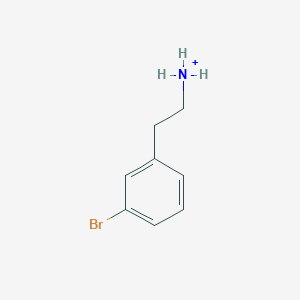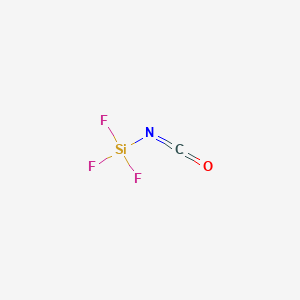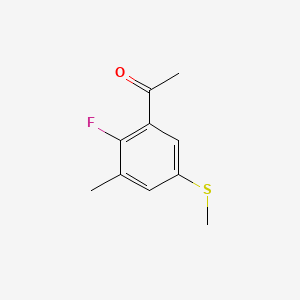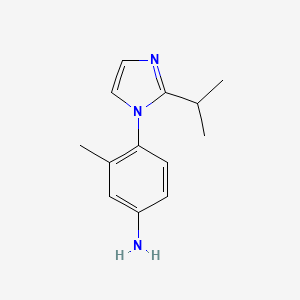
4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline: is an organic compound with the molecular formula C13H17N3 This compound features an imidazole ring substituted with an isopropyl group and an aniline moiety substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide under basic conditions to introduce the isopropyl group.
Coupling with Aniline Derivative: The final step involves coupling the substituted imidazole with 3-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
Chemistry: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting receptor binding and signaling pathways.
相似化合物的比较
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1H-Imidazol-1-yl)benzaldehyde
Comparison: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is unique due to the presence of both an isopropyl group on the imidazole ring and a methyl group on the aniline moiety. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds that may lack one or both substituents.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
3-methyl-4-(2-propan-2-ylimidazol-1-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-15-6-7-16(13)12-5-4-11(14)8-10(12)3/h4-9H,14H2,1-3H3 |
InChI 键 |
GUNATSGPSGPARP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)N2C=CN=C2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



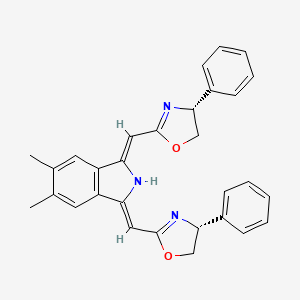
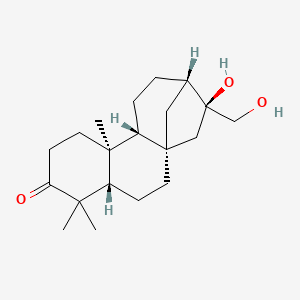
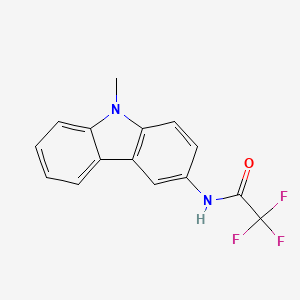
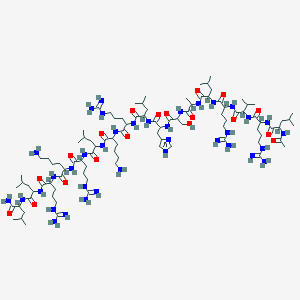
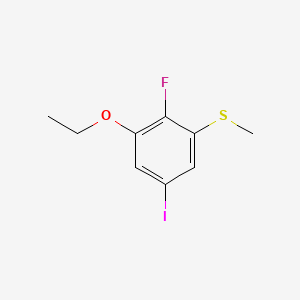
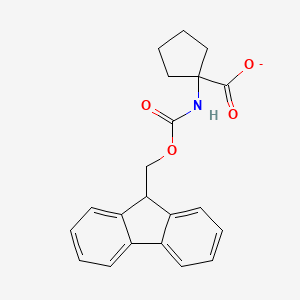
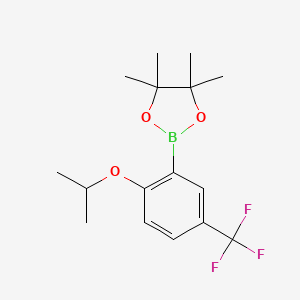
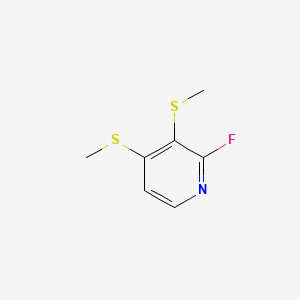

![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
